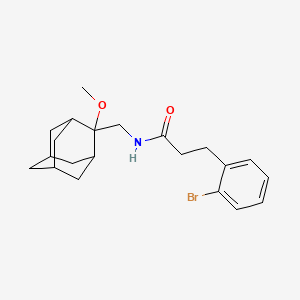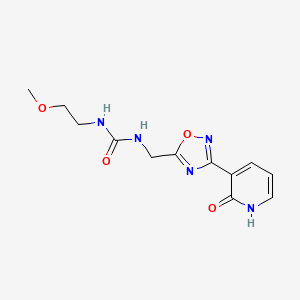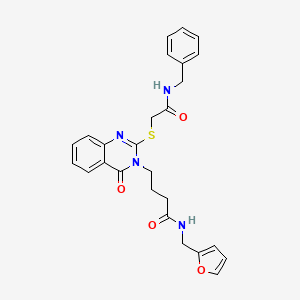![molecular formula C17H18ClNO4S B2765404 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid CAS No. 794570-17-5](/img/structure/B2765404.png)
2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid is C17H18ClNO4S . The InChI code is 1S/C17H18ClNO4S/c1-12(7-8-13-5-3-2-4-6-13)19-24(22,23)14-9-10-16(18)15(11-14)17(20)21/h2-6,9-12,19H,7-8H2,1H3,(H,20,21) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 367.85 . It has a melting point of 94-95 degrees Celsius . The compound is a powder at room temperature .Scientific Research Applications
Pharmaceutical Applications and Biochemical Research
Carbonic Anhydrase Inhibitors for Glaucoma Treatment : A study by Mincione et al. (2001) synthesized derivatives of sulfamoyl benzoic acids, which were tested as inhibitors of carbonic anhydrase (CA) isozymes. These derivatives demonstrated strong topical antiglaucoma properties by inhibiting CA II and IV isozymes, involved in aqueous humor secretion in the eye. Some derivatives showed higher affinity for CA I than the sulfonamide avid isozyme CA II, suggesting their potential in developing more effective glaucoma treatments (Mincione et al., 2001).
Binding Studies with Bovine Serum Albumin : Research by Zia and Price (1975) explored the binding affinity of sulfonylurea and phenothiazine drugs to bovine serum albumin using 2-(4'-Hydroxybenzeneazo)benzoic acid as a spectrophotometric probe. This study aids in understanding how various drugs, including those related to sulfamoyl benzoic acid derivatives, interact with proteins in the bloodstream, contributing to pharmacokinetics and pharmacodynamics insights (Zia & Price, 1975).
Environmental Science
Water Purification Technologies : A study by Matthews (1990) investigated the use of titanium dioxide suspensions under near-UV light for oxidizing organic compounds, including benzoic acid derivatives, in water. This research contributes to developing more efficient water purification methods that could potentially be applied to remove contaminants similar to 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid from water bodies, making water safer for consumption and reducing environmental pollution (Matthews, 1990).
Organic Chemistry and Catalysis
Desulfurative Chlorination : Canestrari et al. (2017) reported the chlorination of alkyl phenyl sulfides to obtain elimination-sensitive β-chloro carbonyl and nitro compounds. This methodology, extending to sulfa-Michael derived sulfides, highlights the versatility of reactions involving sulfamoyl benzoic acid derivatives in synthesizing various organic compounds with potential pharmaceutical applications or in material science (Canestrari et al., 2017).
Properties
IUPAC Name |
2-chloro-5-(4-phenylbutan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12(7-8-13-5-3-2-4-6-13)19-24(22,23)14-9-10-16(18)15(11-14)17(20)21/h2-6,9-12,19H,7-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBOENWLAHUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2765321.png)


![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2765324.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2765325.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)
![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)
![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)
![(5S,7R)-N-(Cyanomethyl)-1,5,7-trimethyl-N-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2765334.png)
![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)
![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)
![Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2765339.png)

![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2765344.png)
